molecular formula C14H19NO5 B6335593 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid CAS No. 1352999-00-8

2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

Cat. No.: B6335593
CAS No.: 1352999-00-8
M. Wt: 281.30 g/mol
InChI Key: UUKALFPYCSEDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a methoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methoxy and methyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid: This compound is similar but lacks the methoxy group.

    2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid: This compound has a hydroxy group instead of a methoxy group.

Uniqueness: 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-methoxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,19-3)11(12(16)17)15-13(18)20-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKALFPYCSEDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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